molecular formula C16H19NO6 B13732782 [(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate CAS No. 16697-53-3

[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate

Cat. No.: B13732782
CAS No.: 16697-53-3
M. Wt: 321.32 g/mol
InChI Key: BGAFCJCUJAHMLP-SFQUDFHCSA-N
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Description

[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate typically involves multiple steps One common method includes the formation of the pyrano[3,2-d][1,3]dioxin ring system through a cyclization reactionThe final step involves the formation of the (E)-amino acetate moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .

Scientific Research Applications

[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate is unique due to its specific combination of functional groups and ring systems

Properties

CAS No.

16697-53-3

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate

InChI

InChI=1S/C16H19NO6/c1-10(18)23-17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,13-16H,8-9H2,1-2H3/b17-12+

InChI Key

BGAFCJCUJAHMLP-SFQUDFHCSA-N

Isomeric SMILES

CC(=O)O/N=C/1\CC(OC2C1OC(OC2)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)ON=C1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC

Origin of Product

United States

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